Hexaglyceryl distearate

Description

Classification and Chemical Nomenclature of Polyglycerol Fatty Acid Esters

Polyglycerol fatty acid esters (PGFEs) are a diverse family of non-ionic surfactants synthesized through the esterification of polyglycerol with fatty acids. gerli.comresearchgate.net Their classification and nomenclature are determined by three primary structural features:

The Degree of Glycerol (B35011) Polymerization: The "polyglycerol" backbone is a polymer formed from multiple glycerol units linked by ether bonds. gerli.com The prefix in the name, such as "hexa-" in hexaglyceryl distearate, specifies the average number of glycerol units in the polymer chain (in this case, six). atamanchemicals.com This chain length is a key determinant of the molecule's hydrophilic (water-attracting) properties.

The Type of Fatty Acid: The fatty acid portion of the molecule forms the lipophilic (oil-attracting) tail. The name indicates the specific fatty acid used, such as "stearate" from stearic acid. atamanchemicals.com Other common fatty acids include oleic, lauric, and behenic acid. mdpi.com

The Degree of Esterification: This refers to the number of fatty acid chains attached to the polyglycerol backbone. A "distearate," for example, indicates that two stearic acid molecules are esterified to the hexaglycerol (B12301427) core. atamanchemicals.com

This modular structure allows for the creation of a wide array of PGFEs with tailored properties. By adjusting the length of the polyglycerol chain and the number and type of fatty acid chains, manufacturers can precisely control the compound's characteristics, most notably its Hydrophile-Lipophile Balance (HLB). bakerpedia.comataman-chemicals.com The HLB value, which can range from approximately 3 to 14 for PGFEs, indicates whether the surfactant will be more soluble in oil or water, making it suitable for creating either water-in-oil (W/O) or oil-in-water (O/W) emulsions. bakerpedia.comatamanchemicals.com

General Overview of Hexaglyceryl Distearate's Role as an Amphiphilic Compound

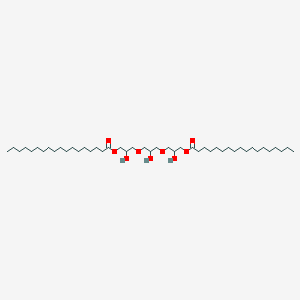

Hexaglyceryl distearate is fundamentally an amphiphilic compound, meaning its molecular structure contains both a water-loving (hydrophilic) part and an oil-loving (lipophilic) part. ontosight.ai

The hydrophilic "head" is the polyglycerol-6 backbone. The multiple hydroxyl (-OH) groups on the polymerized glycerol units are polar and readily interact with water molecules. gerli.com

The lipophilic "tails" are the two stearic acid chains. These long hydrocarbon chains are nonpolar and are drawn to oils and fats. ataman-chemicals.com

This dual nature is the key to its primary function as an emulsifier. In a mixture of oil and water, which would naturally separate, hexaglyceryl distearate positions itself at the interface between the two liquids. Its hydrophilic head orients towards the water phase, and its lipophilic tails embed in the oil phase. This action reduces the interfacial tension between the two phases, allowing them to mix and form a stable, homogeneous dispersion known as an emulsion. bakerpedia.com This makes it an invaluable ingredient for stabilizing the texture and consistency of products like creams and lotions. bzjinsheng.com

Table 1: Physicochemical Properties of Hexaglyceryl Distearate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Distearic acid, diester with hexaglycerol | chemsrc.com |

| Synonyms | Polyglyceryl-6 Distearate, Hexaglycerin distearate | atamanchemicals.com |

| CAS Number | 34424-97-0 | atamanchemicals.comchemsrc.com |

| Molecular Formula | C₅₄H₁₀₆O₁₅ | atamanchemicals.comchemsrc.com |

| Molecular Weight | ~995.4 g/mol | atamanchemicals.comchemsrc.com |

| Appearance | Tan, wax-like bead or solid | ervesa.com |

| HLB Value | ~9 | atamanchemicals.com |

| Nature | Non-ionic Emulsifier | ataman-chemicals.com |

Historical Context of Polyglycerol Fatty Acid Ester Research and Development

The use of polyglycerol esters of fatty acids as food additives began in Europe and the Americas in the 1940s, with their approval for food use in the United States following in the 1960s. bakerpedia.comatamanchemicals.com Their development was driven by the need for versatile and effective emulsifiers in the food, pharmaceutical, and cosmetic industries. researchgate.net

A significant driver for the increased research and adoption of PGFEs has been their emergence as a "green" and sustainable alternative to other classes of surfactants, particularly polyethylene (B3416737) glycol (PEG)-based surfactants. mdpi.com While effective, PEG-based compounds are derived from petroleum, a non-renewable resource. Furthermore, their synthesis can produce a byproduct, 1,4-dioxane, which has raised health and environmental concerns. mdpi.com

In contrast, PGFEs are synthesized from renewable vegetable-derived materials like glycerol (a byproduct of biodiesel production) and various fatty acids from plant oils. researchgate.netmdpi.comresearchgate.net This alignment with growing consumer demand for sustainable and "clean" ingredients has spurred further development. researchgate.net Early manufacturing relied on traditional chemical processes, but research has expanded to include more selective and efficient methods, such as enzymatic synthesis, to better control the final product composition and reduce byproducts. researchgate.netacs.org

Significance in Advanced Chemical and Material Science Formulations

The utility of hexaglyceryl distearate and other PGFEs extends beyond basic emulsification into more advanced applications in chemical and material science. Their unique properties are leveraged to create sophisticated and high-performance products.

In cosmetics and pharmaceuticals , PGFEs are crucial for creating stable oil-in-water emulsions with specific textures and sensory profiles, such as a soft, powdery finish. atamanchemicals.com They are used in advanced formulations like dermato-cosmetic emulsions designed to deliver active ingredients for anti-aging effects. mdpi.com Their ability to form stable liquid crystalline structures is key to the performance of moisturizing creams and sunscreens. mdpi.comataman-chemicals.com Furthermore, they are considered lipid-based excipients capable of overcoming stability challenges in pharmaceutical formulations, including inhalable lipid-microparticles for drug delivery. mdpi.com

In food science , PGFEs are not just simple emulsifiers. They act as crystallization modifiers, influencing the texture and quality of fats in products like whipped cream and chocolate. mdpi.com They are essential for creating low-fat bakery products by stabilizing aeration and improving batter consistency. bakerpedia.comataman-chemicals.com Advanced applications include their use as stabilizers in the preparation of W/O/W (water-in-oil-in-water) emulsions, which can be used to encapsulate hydrophilic active substances or create reduced-fat food products. researchgate.net

The ongoing research into PGFEs continues to unlock new potential uses, including roles as solubilizers, dispersants, and viscosity modifiers in a wide range of technically demanding formulations. gerli.combzjinsheng.com

Properties

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadecanoyloxypropoxy)propoxy]propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H88O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-43,46-48H,3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZHOJEQDADJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H88O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34424-97-0, 94423-19-5 | |

| Record name | Distearic acid, diester with hexaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYGLYCERYL-3 DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI1LK470XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Process Optimization for Hexaglyceryl Distearate

Chemical Esterification Routes

Chemical synthesis methods are the conventional industrial approach for producing polyglyceryl esters. These processes typically involve high temperatures and the use of catalysts to drive the reaction towards the desired ester products. acs.org

Direct Esterification Processes

Direct esterification is a common method for synthesizing polyglyceryl esters, involving the reaction of polyglycerol with fatty acids. cnchemsino.com In a typical process, a mixture of polyglycerol (in this case, hexaglycerol) and stearic acid is heated in a reaction vessel equipped with an agitator and a water separator. google.comtandfonline.com The reaction is conducted at high temperatures, generally ranging from 180°C to 260°C. google.comglycerinrefine.com During the reaction, water is generated as a byproduct and is continuously removed, often under reduced pressure or by sparging with an inert gas like nitrogen, to shift the equilibrium towards ester formation. acs.orggoogle.com The progress of the esterification is monitored by measuring the acid value of the reaction mixture, which decreases as the fatty acid is consumed. glycerinrefine.com This process results in a mixture of mono-, di-, and higher esters, with the final composition depending on the initial molar ratio of the reactants and the reaction conditions. google.com

Transesterification Methodologies

Transesterification is an alternative chemical route for producing polyglyceryl esters. This process involves the reaction of polyglycerol with fatty acid esters, typically lower alkyl esters like fatty acid methyl esters (FAMEs), or with triglycerides (oils and fats). atamanchemicals.comtandfonline.com The reaction is usually carried out under alkaline catalysis. atamanchemicals.comglycerinrefine.com When using triglycerides, the resulting product mixture can be more complex than that from direct esterification, containing mono-, di-, and triglycerides, as well as free polyglycerol and glycerol (B35011). glycerinrefine.com A process for producing polyglycerol esters can also start from a glycerol phase obtained during the transesterification of vegetable or animal oils with an alcohol in the presence of a basic catalyst. google.com This glycerol-rich phase is then processed to form polyglycerols, which are subsequently esterified. google.com

Catalyst Systems in Chemical Synthesis

Both direct esterification and transesterification reactions are typically catalyzed to achieve reasonable reaction rates. Homogeneous acid or alkaline catalysts are commonly used in industrial production. acs.org Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), are frequently employed for both the initial polymerization of glycerol to form polyglycerol and the subsequent esterification or transesterification steps. atamanchemicals.comglycerinrefine.com The catalyst is added to the reactants and the mixture is heated. google.comglycerinrefine.com A key drawback of using homogeneous catalysts is the need for a neutralization step at the end of the reaction, followed by removal of the resulting salts. acs.org The choice of catalyst, along with other parameters like reaction temperature and time, significantly impacts the quality and composition of the final product. glycerinrefine.com

| Parameter | Direct Esterification | Transesterification |

| Reactants | Polyglycerol, Fatty Acid (e.g., Stearic Acid) | Polyglycerol, Fatty Acid Esters (e.g., FAMEs, Triglycerides) |

| Typical Temperature | 180°C - 260°C acs.orggoogle.com | 180°C - 220°C google.com |

| Catalyst | Homogeneous acid or alkaline (e.g., NaOH) acs.orgglycerinrefine.com | Alkaline (base) catalysts glycerinrefine.comgoogleapis.com |

| Byproduct | Water (removed during reaction) google.com | Alcohol (e.g., Methanol from FAMEs) |

| Product Complexity | Generally less complex mixture glycerinrefine.com | More complex mixture, may contain residual glycerides glycerinrefine.com |

Enzymatic Synthesis Approaches

Enzymatic synthesis of polyglyceryl esters represents a "green" alternative to traditional chemical methods. This approach utilizes lipases as biocatalysts, offering milder reaction conditions, higher selectivity, and a reduction in byproducts and energy consumption. acs.orgresearchgate.net

Lipase-Catalyzed Esterification Mechanisms

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous or micro-aqueous media. nih.gov In the synthesis of polyglyceryl esters, lipase-catalyzed esterification proceeds under significantly milder conditions than chemical routes, with typical temperatures around 65-80°C. acs.orgscispace.com The reaction involves the direct esterification of polyglycerol and a fatty acid in a solvent-free system. acs.orgresearchgate.net The enzyme's high selectivity can lead to a more defined product mixture with fewer side reactions compared to the high-temperature chemical processes. acs.org As with chemical esterification, water is a byproduct, and its removal is crucial for achieving high conversion rates. scispace.comresearchgate.net Methods like nitrogen flushing or the use of molecular sieves can be employed to effectively remove water from the reaction medium. scispace.comresearchgate.net

Biocatalyst Selection and Immobilization Strategies (e.g., Candida antarctica Lipase B (Novozym 435))

The selection of the lipase is critical for an efficient enzymatic process. Candida antarctica lipase B (CALB) is one of the most widely studied and utilized lipases for ester synthesis due to its high catalytic activity, broad substrate specificity, and stability. d-nb.infopan.olsztyn.plnih.gov For industrial applications, enzymes are often immobilized on a solid support. Immobilization enhances the enzyme's stability, simplifies its separation from the product mixture, and allows for its reuse over multiple reaction cycles. acs.orgnih.gov

A prominent commercial example is Novozym 435, which consists of CALB immobilized on a macroporous acrylic resin. nih.govrsc.orgrsc.org This biocatalyst has demonstrated high efficiency in the synthesis of various polyglyceryl esters. acs.orgresearchgate.net Studies have optimized reaction conditions for Novozym 435-catalyzed synthesis, including temperature, substrate molar ratio, and enzyme loading. For instance, the synthesis of polyglyceryl-2 stearate (B1226849) esters was optimized at 80°C with a polyglycerol-2 to stearic acid ratio of 1:1.8 and an enzyme loading of 2.7% (w/w). acs.org The reusability of the immobilized enzyme is a key advantage; Novozym 435 has been shown to be recyclable for up to 20 cycles in some esterification reactions. acs.orgnih.gov

| Parameter | Value | Reference |

| Enzyme | Novozym 435 (Candida antarctica Lipase B) | acs.orgresearchgate.net |

| Reaction Type | Solvent-free enzymatic esterification | acs.orgresearchgate.net |

| Temperature | 80°C - 85°C | acs.orgnih.gov |

| Substrate Ratio (Polyglycerol:Fatty Acid) | 1:1.8 to 1.35:1 (molar) | acs.orgnih.gov |

| Enzyme Loading | 1.4% - 2.7% (w/w of substrates) | acs.orgnih.gov |

| Water Removal | Nitrogen flow, reduced pressure, molecular sieves | acs.orgscispace.comresearchgate.net |

| Key Advantage | Milder conditions, higher selectivity, catalyst reusability | acs.org |

Optimization of Enzymatic Reaction Parameters (e.g., temperature, reactant molar ratios, enzyme loading, solvent-free systems)

The enzymatic synthesis of polyglyceryl esters, such as hexaglyceryl distearate, is a process influenced by several critical parameters that must be optimized to ensure high efficiency and product yield. Research into the synthesis of analogous compounds like polyglyceryl-2 stearic acid esters (PG2SAEs) provides a framework for this optimization, typically conducted in solvent-free systems to align with green chemistry principles acs.orgnih.govacs.org.

Temperature: The reaction temperature is a crucial factor. For the lipase-catalyzed esterification of polyglycerol with stearic acid, a working temperature of 80°C has been identified as optimal acs.orgnih.gov. This temperature is safely above the melting point of stearic acid (69.3°C), ensuring the reaction mixture remains in a liquid state, which is necessary for a solvent-free system acs.orgnih.gov. Attempts to increase the temperature to 90°C to accelerate the reaction rate have been shown to result in the partial inactivation of the enzyme, highlighting the thermal sensitivity of the biocatalyst acs.orgnih.gov.

Reactant Molar Ratios: The molar ratio of the reactants, polyglycerol and stearic acid, directly impacts the reaction equilibrium and product composition. An optimized molar ratio of polyglycerol-2 to stearic acid has been established at 1:1.8 acs.orgnih.govacs.org. In other studies on general polyglyceryl fatty acid esters (PGFEs), an optimal molar ratio of polyglycerol to fatty acid was found to be 1.35:1 nih.gov.

The table below summarizes the optimized parameters for the enzymatic synthesis of polyglyceryl-2 stearic acid esters, serving as a model for hexaglyceryl distearate.

| Parameter | Optimized Value | Rationale / Notes |

| Temperature | 80 °C | Ensures stearic acid is melted; higher temperatures can inactivate the enzyme acs.orgnih.gov. |

| Reactant Molar Ratio | 1:1.8 (Polyglycerol:Stearic Acid) | Optimized for efficient conversion and desired product profile acs.orgnih.govacs.org. |

| Enzyme Loading | 2.7% (w/w) Novozym 435 | Balances reaction time with the cost of the biocatalyst acs.orgnih.gov. |

| System | Solvent-Free | Enhances the environmental and economic profile of the synthesis acs.orgnih.gov. |

Biocatalyst Reusability and Stability Assessment

A significant factor in the economic viability of enzymatic synthesis on an industrial scale is the ability to reuse the biocatalyst. The immobilized lipase Novozym 435, commonly used for producing polyglyceryl esters, has demonstrated excellent reusability. acs.orgnih.gov.

Comparative Analysis of Synthetic Methods

The production of polyglyceryl esters like hexaglyceryl distearate can be achieved through traditional chemical catalysis or by enzymatic synthesis. These methods differ significantly in terms of reaction conditions, product characteristics, and environmental impact acs.orgunimi.it.

Product Distribution and Purity Profiles

The choice of synthetic method has a profound impact on the composition and purity of the final product.

Chemical Synthesis: This method typically employs a homogeneous acid or alkaline catalyst at high temperatures, ranging from 160–230°C nih.govunimi.it. These harsh conditions and the non-selective nature of the catalyst lead to a broader distribution of products due to side reactions like polycondensation acs.orgnih.govunimi.it. The resulting mixture is often complex, containing a wider range of polyglycerol esters and other by-products nih.gov.

Enzymatic Synthesis: In contrast, enzymatic esterification is characterized by high selectivity acs.orgunimi.it. The use of lipases under milder conditions (e.g., 80°C) results in fewer side reactions and a much more simplified and defined product mixture acs.orgnih.gov. For instance, in the synthesis of PG2SAEs, the enzymatic method yields a product with a less complex composition compared to the acid-catalyzed chemical method nih.gov.

The following table provides a conceptual comparison of the product distribution between the two methods.

| Component | Chemical Synthesis (C) | Enzymatic Synthesis (E) |

| Polyglycerol Mono-, Di-, and Triesters | Broad Distribution | More Defined, Higher Selectivity |

| Higher Polyglycerol Esters (e.g., PG3, PG4) | Significant Presence | Minimal Presence |

| Unreacted Polyglycerol | Present | Present |

| Side-Products (from polycondensation) | Higher Concentration | Lower Concentration |

Reaction Efficiency and Selectivity

Reaction Efficiency: While chemical synthesis can be driven to high conversion rates, it often requires high energy input due to the elevated temperatures unimi.it. Enzymatic synthesis can achieve high esterification efficiencies, with studies reporting maximums between 67% and 72% under optimized conditions nih.gov. The efficiency is closely tied to the optimization of parameters as discussed previously.

Selectivity: This is a key differentiator between the two methods. Enzymatic synthesis is highly selective, primarily acylating specific hydroxyl groups on the polyglycerol backbone unimi.itnih.gov. This leads to greater control over the final product structure. Chemical catalysis is non-selective, resulting in a random esterification pattern and a more heterogeneous product mixture acs.orgnih.gov.

Economic and Environmental Footprint Considerations

Environmental Footprint: The enzymatic route is considered a "green" alternative with a more favorable environmental profile researchgate.netscispace.com. Key advantages include:

Milder Reaction Conditions: Lower temperatures lead to reduced energy consumption researchgate.netunimi.it.

Renewable Raw Materials: Both polyglycerol and fatty acids are derived from renewable vegetable sources researchgate.netscispace.com.

Elimination of Harsh Catalysts: The process avoids acid or alkaline catalysts, which eliminates the need for a final neutralization step and reduces salt waste nih.gov.

Solvent-Free Process: Reduces waste and avoids the use of volatile organic compounds researchgate.net.

In contrast, the high-temperature, catalyst-driven chemical process has a larger energy and environmental footprint unimi.it.

Raw Material Sourcing and Preparation

The primary raw materials for the synthesis of hexaglyceryl distearate are hexaglycerol (B12301427) and stearic acid. These materials are typically sourced from renewable and sustainable feedstocks researchgate.netscispace.com.

Polyglycerol: Polyglycerols are produced through the polymerization of glycerol, which is heated in the presence of an alkaline catalyst atamanchemicals.com. The main source of glycerol is the biodiesel industry, where it is generated as a major byproduct, making it an abundant and low-cost raw material nih.govresearchgate.net. The degree of polymerization can be controlled to produce specific polyglycerols, such as hexaglycerol.

Stearic Acid: Stearic acid is a saturated fatty acid obtained from the hydrolysis of fats and oils nih.gov. These fats and oils can be of vegetable or animal origin atamanchemicals.comnih.gov. Common vegetable sources include palm oil, soybean oil, and rapeseed oil nih.gov. The fatty acid composition of the raw material will influence the purity of the resulting stearic acid nih.gov. The use of fats and oils from renewable, vegetable-based sources contributes to the classification of polyglyceryl esters as eco-friendly surfactants researchgate.netscispace.com.

Polyglycerol Synthesis and Purification (e.g., Polyglycerol-6)

Polyglycerol-6, the hydrophilic backbone of Hexaglyceryl Distearate, is a polyether synthesized from glycerol, a readily available renewable resource. The primary industrial method for its production is the condensation polymerization of glycerol at elevated temperatures, typically in the presence of a catalyst.

The objective of the synthesis is to achieve an average of six glycerol units linked by ether bonds. This is a statistical process, resulting in a mixture of polyglycerols with varying degrees of polymerization. Control over the reaction conditions is paramount to ensure the resulting mixture centers around the desired hexamer.

Key Synthesis Methods:

Alkaline Catalysis: This is a common industrial route where glycerol is heated to temperatures between 220°C and 260°C in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. ugm.ac.idresearchgate.net The reaction proceeds via the formation of a glyceroxide anion, which then attacks another glycerol molecule, eliminating water and forming an ether linkage. The continuous removal of water under vacuum helps to drive the polymerization forward.

Acid Catalysis: Acid catalysts like sulfuric acid can also be employed for glycerol polymerization. mdpi.com This method can be carried out at lower temperatures, for instance, at least 110°C under reduced pressure. google.com

Alternative Routes: Other synthetic pathways include the polymerization of glycidol or the reaction of glycerol with epichlorohydrin. mdpi.com However, the direct polymerization of glycerol is often favored due to its use of a less toxic and more sustainable starting material.

Process Optimization for Polyglycerol-6 Synthesis:

To obtain a product with a high proportion of Polyglycerol-6, several process parameters must be carefully controlled:

Temperature and Time: Higher temperatures and longer reaction times generally lead to a higher average degree of polymerization. However, excessive heat can lead to the formation of undesirable byproducts and discoloration. researchgate.net

Catalyst Concentration: The amount of catalyst influences the reaction rate. Optimization is necessary to achieve a reasonable reaction time without promoting side reactions.

Pressure: Conducting the reaction under vacuum is crucial for the efficient removal of water, which is a byproduct of the condensation reaction. This shifts the equilibrium towards the formation of higher molecular weight polyglycerols.

Purification of Polyglycerol-6:

For cosmetic applications, high purity of Polyglycerol-6 is essential. The crude product from polymerization contains residual glycerol, catalysts, water, and colored and odorous impurities. The purification process typically involves several steps:

Neutralization: If an alkaline or acid catalyst is used, it is first neutralized.

Deodorization and Decolorization: The crude polyglycerol is often treated with activated carbon or bleaching agents to remove colored and odorous compounds. tandfonline.com

Ion Exchange: Passing the polyglycerol solution through anion and cation exchange resins is an effective method for removing residual catalysts and other ionic impurities. google.comgoogle.com

Vacuum Distillation: This step is used to remove unreacted glycerol and water, concentrating the polyglycerol mixture. mdpi.com

| Parameter | Typical Conditions/Agents | Purpose |

|---|---|---|

| Catalyst | Sodium Hydroxide, Potassium Hydroxide, Sulfuric Acid | To initiate and accelerate the polymerization of glycerol. |

| Temperature | 220-260°C (Alkaline Catalysis) | To provide sufficient energy for the condensation reaction. |

| Pressure | Vacuum | To remove water and drive the reaction towards polymer formation. |

| Purification Agents | Activated Carbon, Ion-Exchange Resins | To remove color, odor, and ionic impurities. |

Stearic Acid Sources and Derivations

Stearic acid, the lipophilic component of Hexaglyceryl Distearate, is a saturated fatty acid with an 18-carbon chain. It is one of the most common fatty acids found in nature.

Primary Sources:

Stearic acid is primarily derived from the hydrolysis of triglycerides found in animal and vegetable fats and oils.

Animal Fats: Tallow (beef fat) is a significant source, containing up to 30% stearic acid. acs.org

Vegetable Fats: Several vegetable sources are rich in stearic acid, including:

Cocoa butter (28-45%) acs.org

Shea butter (28-45%) acs.org

Palm oil (typically less than 5%) acs.org

| Source | Typical Stearic Acid Content (%) |

|---|---|

| Cocoa Butter | 28-45 |

| Shea Butter | 28-45 |

| Tallow (Animal Fat) | up to 30 |

| Palm Oil | <5 |

Derivation Processes:

The extraction and purification of stearic acid from its natural sources involve several key industrial processes:

Hydrolysis (Saponification): This is the initial step where fats and oils (triglycerides) are split into glycerol and fatty acids. greengredients.it This is typically achieved by treating the fat with water at high pressure and temperature, or by using an alkaline substance like sodium hydroxide in a process known as saponification. google.com

Fractional Distillation: The resulting mixture of fatty acids is then separated based on their different boiling points through fractional distillation. greengredients.it This allows for the isolation of stearic acid from other fatty acids like palmitic acid and oleic acid.

Hydrogenation: Vegetable oils that are rich in unsaturated fatty acids, such as oleic acid, can be converted to stearic acid through hydrogenation. mdpi.com In this process, the oil is reacted with hydrogen gas in the presence of a catalyst (e.g., nickel), which saturates the double bonds in the fatty acid chains.

The final product is a white, waxy solid. For cosmetic use, high-purity stearic acid is often required, which may involve further purification steps like crystallization to remove any remaining impurities. greengredients.it

Advanced Characterization and Analytical Methodologies for Hexaglyceryl Distearate

Chromatographic Techniques for Compositional Analysis

Chromatography is the cornerstone for separating and analyzing the heterogeneous components of commercial Hexaglyceryl distearate. The selection of a specific technique is dictated by the analytical objective, whether it is routine quality control, detailed compositional profiling, or the isolation of specific components.

Supercritical Fluid Chromatography (SFC) for Emulsifier Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique for the separation of complex lipid and emulsifier mixtures, including polyglyceryl esters. researchgate.netwikipedia.org This method utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the mobile phase, which possesses properties intermediate between a gas and a liquid. researchgate.net This results in low viscosity and high solute diffusivity, enabling rapid and efficient separations. wikipedia.org

For the analysis of PGFEs like Hexaglyceryl distearate, SFC offers distinct advantages over traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC). It allows for the analysis of thermally labile and high-molecular-weight compounds without the need for derivatization, a common prerequisite in GC. wikipedia.org Capillary SFC has been successfully employed for the analysis of various emulsifiers, including hexaglyceryl distearate. fxcsxb.com

Modern approaches often couple SFC with high-resolution mass spectrometry (SFC-HRMS), providing a rapid and sensitive method for both characterization and quantification. researchgate.nettandfonline.com Optimization of SFC parameters is critical for achieving effective separation of the numerous isobaric isomers present in these complex mixtures. researchgate.nettandfonline.com

| Parameter | Typical Condition/Value | Purpose/Rationale |

|---|---|---|

| Stationary Phase (Column) | 25% cyanopropyl stationary phase | Provides selectivity for separating emulsifier isomers. fxcsxb.com |

| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol) | CO₂ is the primary mobile phase; co-solvents are used to modify polarity and improve solute solubility. researchgate.nettandfonline.comyoutube.com |

| Temperature | 100 - 150°C | Influences fluid density and solute volatility, optimizing separation. fxcsxb.com |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | FID provides a universal response for quantification, while MS offers structural identification. researchgate.netwikipedia.org |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Evaporative Light-Scattering Detection (ELSD), Tandem Mass Spectrometry (MS/MS))

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of PGFEs. Given that Hexaglyceryl distearate and its related components lack a strong UV chromophore, conventional UV detection is often inadequate. fxcsxb.com This necessitates the use of universal detectors or mass spectrometry.

Evaporative Light-Scattering Detection (ELSD) is a mass-based detector well-suited for analyzing lipids and emulsifiers. nih.gov The principle involves nebulizing the column eluent into fine droplets, evaporating the mobile phase at low temperatures, and then detecting the light scattered by the remaining solid analyte particles. mdpi.comlibretexts.org The response is generally proportional to the mass of the analyte, making it a valuable tool for quantifying components in a mixture. nih.gov HPLC-ELSD has been effectively used to identify and characterize synthesized PGFEs. spkx.net.cn

Tandem Mass Spectrometry (MS/MS) , when coupled with HPLC (LC-MS/MS), provides unparalleled sensitivity and structural information. fao.orgresearchgate.net This technique allows for the identification of individual components within the complex mixture, including isomers with the same mass-to-charge ratio. spkx.net.cntandfonline.com High-resolution mass spectrometry (HRMS) can provide elemental composition, further aiding in the structural elucidation of unknown components. tandfonline.com The choice of stationary phase is critical, with various reversed-phase columns being evaluated for their selectivity in separating PGE species. tandfonline.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase (e.g., C18, C8), Porous Graphitic Carbon, Diol | tandfonline.comresearchgate.netyoutube.comnih.gov |

| Mobile Phase | Gradient elution with solvent mixtures like n-hexane/isopropanol or acetonitrile/water | tandfonline.comresearchgate.netyoutube.com |

| Detector | Evaporative Light-Scattering Detector (ELSD) | spkx.net.cnnih.gov |

| Detector | Mass Spectrometry (MS, MS/MS, HRMS) with ESI or APCI source | spkx.net.cnfao.orgtandfonline.com |

Gas Chromatography (GC) and Derivatization Strategies

Due to the low volatility and high molecular weight of intact polyglyceryl esters, Gas Chromatography (GC) is not typically used for their direct analysis. nih.gov Instead, GC is an excellent method for analyzing the constituent parts of Hexaglyceryl distearate: the polyglycerol backbone and the stearic acid chains. This approach involves a chemical breakdown of the ester followed by derivatization to increase the volatility of the components.

The common analytical strategy involves two key steps:

Saponification: The ester bonds are cleaved using a strong base (e.g., potassium hydroxide (B78521) in methanol) to release the polyglycerols and the fatty acid salts.

Derivatization: The isolated fractions are then derivatized to make them suitable for GC analysis. The polyglycerols are often converted into more volatile trimethylsilyl (B98337) (TMS) ethers through a process called silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). aocs.orgnih.gov The fatty acids are typically converted into fatty acid methyl esters (FAMEs).

This methodology allows for the quantitative characterization of the polyglycerol distribution (i.e., the degree of polymerization) and the fatty acid profile of the original ester mixture. nih.govneliti.com

| Analytical Target | Derivatization Strategy | Typical GC Column | Reference |

|---|---|---|---|

| Polyglycerol Backbone | Silylation (e.g., with BSTFA) to form TMS ethers | Polar capillary column | aocs.orgnih.gov |

| Fatty Acid Profile | Methylation (e.g., with methanolic HCl) to form FAMEs | Polar capillary column (e.g., SP™-2560) | nih.gov |

Thin-Layer Chromatography (TLC) and Coupled Detection Methods

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative analysis and separation of lipid mixtures. frontiersin.org For Hexaglyceryl distearate, TLC on silica (B1680970) gel plates separates components based on their polarity. cas.cn More polar compounds (e.g., monoesters, free polyglycerols) interact more strongly with the stationary phase and thus have lower retention factor (Rf) values, while less polar compounds (e.g., diesters, triglycerides) travel further up the plate. tandfonline.com

While traditionally a qualitative tool, TLC can be coupled with other detection methods for quantitative or semi-quantitative analysis. After separation, the spots can be visualized using various reagents, such as iodine vapor or permanganate (B83412) solution. frontiersin.orgdss.go.th For quantification, a TLC scanner (densitometer) can measure the absorbance or fluorescence of the spots. researchgate.netaocs.org Another advanced technique is TLC coupled with a Flame Ionization Detector (TLC-FID), which provides a quantitative analysis of the separated components. fxcsxb.com TLC is also valuable for verifying the purity of fractions obtained from preparative chromatography. tandfonline.com

| Stationary Phase | Mobile Phase Example | Separation Principle | Detection Method |

|---|---|---|---|

| Silica Gel 60 F-254 | Chloroform–acetone (96:4, v/v) | Separation based on polarity. tandfonline.com | Iodine vapor, permanganate spray, densitometry, FID. fxcsxb.comdss.go.thresearchgate.net |

| Silica Gel | Hexane-diethyl ether-formic acid (65:35:0.04, v/v/v) | Separation of lipid classes. fxcsxb.com | Visualization reagents, densitometry. fxcsxb.com |

Preparative Chromatography for Mixture Fractionation (e.g., Flash Chromatography)

Given the inherent complexity of commercial Hexaglyceryl distearate, preparative chromatography is essential for isolating pure or enriched fractions of its components. fao.org This fractionation is often a prerequisite for detailed structural characterization or for obtaining pure standards for other analytical methods. tandfonline.comfao.org

Flash chromatography, a form of preparative column chromatography, is commonly used for this purpose. It utilizes a stationary phase, typically silica gel, and a solvent or a solvent gradient of increasing polarity to elute the components from the column. aocs.org Less polar components like diesters are eluted first with less polar solvents (e.g., chloroform-acetone mixtures), while more polar components like monoesters and free polyglycerols require more polar solvents (e.g., acetone, methanol) for elution. tandfonline.com The collected fractions can then be analyzed by other techniques like GC or LC-MS to confirm their identity and purity. tandfonline.com

| Elution Step/Solvent | Component Fraction Eluted | Reference |

|---|---|---|

| Chloroform–acetone (96:4, v/v) | Diesters of diglycerol (B53887) and triglycerol | tandfonline.com |

| Acetone | Monoesters of diglycerol | tandfonline.com |

| Methanol | Monoesters of tri- and tetraglycerol (B8353) | tandfonline.com |

Spectroscopic and Spectrometric Elucidation

While chromatography separates the components of the Hexaglyceryl distearate mixture, spectroscopic and spectrometric techniques are essential for elucidating the chemical structure of the intact molecule and its separated fractions.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a sample. nih.gov For polyglyceryl esters, the FTIR spectrum provides clear evidence of the esterification process. Key characteristic absorption bands confirm the presence of hydroxyl (-OH) groups from the polyglycerol backbone, ether (C-O-C) linkages that form the polyglycerol chain, and the prominent ester carbonyl (C=O) group. tandfonline.comresearchgate.net A decrease in the intensity of the hydroxyl band and an increase in the ester band intensity can be used to monitor the progress of the esterification reaction. tandfonline.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3300 (broad) | O-H Stretching | Hydroxyl groups (polyglycerol) | researchgate.net |

| ~2930 and ~2850 | C-H Stretching | Alkyl chains (stearate) | tandfonline.com |

| ~1740 (strong) | C=O Stretching | Ester carbonyl | researchgate.netnih.gov |

| ~1100 | C-O Stretching | Ether linkages (polyglycerol backbone) | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR) is one of the most powerful tools for detailed structural elucidation of PGFEs. ¹H NMR provides information on the types of protons and their neighboring environments, allowing for the quantification of different components in a mixture. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecules. Together, these techniques can be used to determine the average degree of polymerization of the polyglycerol, the degree of esterification, and even the specific positions of the fatty acid chains on the polyglycerol backbone (regioisomers). fxcsxb.comtandfonline.com

Mass Spectrometry (MS) is indispensable for determining the molecular weight distribution of the complex PGFE mixture. spkx.net.cn Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow for the analysis of large, non-volatile molecules. aocs.orgneliti.com ESI-MS can characterize the distribution of polyglycerol oligomers (e.g., tri-, hexa-, decaglycerol) and their esters. fao.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for individual components. tandfonline.com Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of selected ions, and the resulting fragmentation patterns provide detailed structural information, helping to distinguish between isomers. wikipedia.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and probing the structure of large, non-volatile molecules like Hexaglyceryl distearate. In ESI-MS analysis, the molecule is typically ionized by forming adducts with ions such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) in positive ion mode, or by deprotonation ([M-H]⁻) in negative ion mode. The resulting mass-to-charge ratio (m/z) of the molecular ion allows for the precise determination of the molecular weight.

| Predicted Ion Type | Description |

| [M+Na]⁺ | Molecular ion with a sodium adduct. |

| [M+NH₄]⁺ | Molecular ion with an ammonium adduct. |

| [M-H]⁻ | Deprotonated molecular ion. |

| [M+Na - C₁₈H₃₆O₂]⁺ | Fragment ion resulting from the loss of one stearic acid molecule. |

| [M+Na - 2(C₁₈H₃₆O₂)]⁺ | Fragment ion resulting from the loss of two stearic acid molecules. |

Other Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for the structural elucidation of Hexaglyceryl distearate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The ¹H NMR spectrum of Hexaglyceryl distearate is expected to show characteristic signals for the protons of the polyglycerol backbone and the stearate (B1226849) fatty acid chains. nih.govnih.govsigmaaldrich.comfigshare.com Protons on the polyglycerol backbone would appear in the region of approximately 3.4-4.2 ppm. The methylene (B1212753) protons (-(CH₂)₁₆-) of the stearate chains would produce a large, unresolved multiplet around 1.2-1.6 ppm. The α-methylene protons adjacent to the carbonyl group (-CH₂-COO-) would be shifted downfield to around 2.3 ppm, and the terminal methyl protons (-CH₃) would appear upfield at approximately 0.88 ppm.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester group at around 173 ppm. The carbons of the polyglycerol backbone would resonate in the range of 60-80 ppm. The various methylene carbons of the stearate chains would appear between 22 and 34 ppm, with the terminal methyl carbon resonating at approximately 14 ppm. nih.govsigmaaldrich.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in Hexaglyceryl distearate. The FTIR spectrum of a polyglyceryl ester typically displays a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. researchgate.netresearchgate.net A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups of the polyglycerol backbone. The C-H stretching vibrations of the aliphatic chains of the stearate moiety are observed as sharp peaks between 2850 and 2960 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net

| Spectroscopic Technique | Expected Characteristic Signals/Bands |

| ¹H NMR | ~3.4-4.2 ppm (polyglycerol backbone protons), ~2.3 ppm (-CH₂-COO-), ~1.2-1.6 ppm (-(CH₂)₁₆-), ~0.88 ppm (-CH₃) |

| ¹³C NMR | ~173 ppm (C=O), ~60-80 ppm (polyglycerol backbone carbons), ~22-34 ppm (-(CH₂)₁₆-), ~14 ppm (-CH₃) |

| FTIR | ~3200-3600 cm⁻¹ (O-H stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch), ~1000-1300 cm⁻¹ (C-O stretch) |

Interfacial and Colloidal Science Characterization

The performance of Hexaglyceryl distearate as an emulsifier is governed by its behavior at interfaces and its ability to form colloidal structures.

Interfacial Tension (IFT) Measurements and Reduction Kinetics

As a surfactant, Hexaglyceryl distearate functions by adsorbing at the oil-water interface, thereby reducing the interfacial tension (IFT) and facilitating the formation of an emulsion. The reduction in IFT is a critical parameter for evaluating the efficiency of an emulsifier. While specific IFT values for Hexaglyceryl distearate are not extensively reported, it is known that polyglyceryl esters, in general, are effective at lowering the IFT between oil and water phases. cosmileeurope.eu

The kinetics of IFT reduction are also important, as they determine how quickly the emulsifier can stabilize a newly formed interface. This is particularly relevant in dynamic processes such as homogenization. The rate of IFT reduction is influenced by the concentration of the surfactant and its diffusion characteristics.

Hydrophile-Lipophile Balance (HLB) Value Determination and Application

The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to characterize the relative affinity of a surfactant for water and oil. The HLB value of an emulsifier is crucial for selecting the appropriate surfactant for a specific oil phase to achieve a stable emulsion. For non-ionic surfactants like Hexaglyceryl distearate, the HLB value can be calculated using various methods, such as Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule. google.com

Hexaglyceryl distearate, also known as Polyglyceryl-6 Distearate, is reported to have an HLB value of approximately 9. atamanchemicals.comci.guide An HLB value in this range (8-18) suggests that it is suitable for forming oil-in-water (o/w) emulsions. google.com Some sources indicate a slightly lower HLB value of around 7, which would make it effective for water-in-oil (w/o) emulsions as well. myskinrecipes.com This versatility makes it a valuable ingredient in a wide range of cosmetic and food formulations. atamanchemicals.comci.guidemyskinrecipes.com

| Parameter | Value | Application |

| HLB Value | ~9 | Primarily for oil-in-water (o/w) emulsions. atamanchemicals.comci.guide |

| HLB Value (alternative) | ~7 | Suitable for water-in-oil (w/o) emulsions. myskinrecipes.com |

Micellar and Aggregation Behavior Characterization

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution self-assemble into aggregates called micelles. The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The determination of the CMC is often carried out by measuring a physical property of the surfactant solution, such as surface tension, as a function of concentration. A distinct break in the plot indicates the CMC. avantiresearch.com

Rheological Properties of Formulations Containing Hexaglyceryl Distearate (e.g., Shear-Thinning Behavior, Viscoelasticity)

Hexaglyceryl distearate is often used in cosmetic formulations not only as an emulsifier but also as a rheology modifier to achieve the desired texture, consistency, and stability. atamanchemicals.comci.guidehonderhotel.com The addition of Hexaglyceryl distearate to an emulsion can significantly impact its rheological properties, such as viscosity and viscoelasticity.

Formulations containing Hexaglyceryl distearate often exhibit non-Newtonian, shear-thinning behavior. This means that the viscosity of the product decreases as shear stress is applied (e.g., when rubbing a cream onto the skin), allowing for easy application, and then increases at rest, ensuring the stability of the product in its container. mdpi.comcrodaagriculture.com

The viscoelastic properties of a formulation, characterized by the storage modulus (G') and loss modulus (G''), provide insight into its structure and stability. A higher storage modulus indicates a more structured, gel-like system. Hexaglyceryl distearate, in combination with other thickeners, can contribute to the formation of a stable network within the emulsion, enhancing its viscoelasticity and preventing phase separation. ci.guidemdpi.comresearchgate.netarkema.com

Emulsion Droplet Size Analysis (e.g., Dynamic Light Scattering (DLS))

Dynamic Light Scattering (DLS) is a non-invasive technique widely employed for determining the size distribution of particles in a suspension or emulsion, such as the oil droplets in a hexaglyceryl distearate-stabilized formulation. This method measures the fluctuations in scattered light intensity resulting from the Brownian motion of the droplets. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing the correlation of these intensity fluctuations over time, the hydrodynamic diameter of the droplets can be calculated.

In the context of emulsions formulated with polyglyceryl esters, including hexaglyceryl distearate, DLS is instrumental in assessing the impact of formulation variables on droplet size and stability. For instance, the choice of oil phase and the concentration of the emulsifier can significantly influence the resulting droplet size. Research on nanoemulsions stabilized by polyglyceryl fatty acid esters has demonstrated that mean droplet sizes can range from approximately 20 nm to over 75 nm, with a polydispersity index (PDI) generally below 0.15, indicating a narrow size distribution and good system stability. researchgate.net The addition of co-solvents like glycerol (B35011) can also facilitate the formation of smaller droplets by altering the polarity and viscosity of the aqueous phase and interacting with the surfactant molecules at the oil-water interface. nih.gov

The stability of these emulsions over time can also be monitored using DLS. Studies have shown that nanoemulsions based on polyglyceryl fatty acid esters can exhibit remarkable physical stability for extended periods, such as 60 days, which is crucial for the shelf-life of cosmetic and pharmaceutical products. researchgate.net The data obtained from DLS analysis is vital for quality control and for optimizing the formulation to achieve the desired texture, appearance, and bioavailability.

| Emulsifier System | Oil Phase | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Reference |

| Polyglyceryl Fatty Acid Esters | Various | 19.6 ± 0.3 to 76.2 ± 2.3 | < 0.15 | researchgate.net |

| Polyglyceryl-4 Laurate & Polyglyceryl-4 Oleate | Caprylic/Capric Triglyceride | Not specified, but formed translucent nanoemulsions | Not specified | nih.gov |

| P4L and TS (polyglycerol ester mixture) | Red Raspberry Seed Oil | < 60 | ≤ 0.1 | nih.gov |

Note: The data in this table is representative of polyglyceryl esters, the class of compounds to which hexaglyceryl distearate belongs, as specific DLS data for hexaglyceryl distearate was not available in the reviewed sources.

Microstructural Analysis of Emulsions and Gels (e.g., Polarizing Light Microscopy, Cryo-Transmission Electron Microscopy)

The macroscopic properties of emulsions and gels, such as their texture and stability, are governed by their underlying microstructure. Advanced analytical techniques like Polarizing Light Microscopy and Cryo-Transmission Electron Microscopy (Cryo-TEM) are indispensable for elucidating these complex structures in formulations containing hexaglyceryl distearate.

Polarizing Light Microscopy is a valuable tool for identifying anisotropic structures, such as liquid crystalline phases, within an emulsion. nih.govlibretexts.org These phases can form at the oil-water interface or in the continuous phase and play a critical role in stabilizing the emulsion. When an emulsion containing a polyglyceryl ester is viewed under a polarizing light microscope, the presence of liquid crystalline structures is indicated by birefringence, where the ordered arrangement of surfactant molecules interacts with polarized light to produce characteristic textures. libretexts.org For example, lamellar phases may appear as "Maltese crosses," while hexagonal phases exhibit a different, brighter texture. researchgate.netresearchgate.net The formation of these liquid crystalline networks can significantly enhance the viscosity and long-term stability of the emulsion. Studies on polyglyceryl ester-based systems have confirmed the formation of lamellar and hexagonal liquid crystalline structures during the emulsification process. nih.govresearchgate.net

Cryo-Transmission Electron Microscopy (Cryo-TEM) offers a high-resolution glimpse into the nanoscale organization of emulsions and gels. creative-biostructure.comnih.gov By rapidly freezing the sample, the native structure is preserved in a vitrified state, allowing for direct visualization without the artifacts that can be introduced by conventional electron microscopy preparation techniques. nih.gov In emulsions stabilized by polyglyceryl esters, Cryo-TEM can reveal the morphology of the oil droplets, the presence of multilamellar vesicles, and the structure of the interfacial film. mdpi.comnih.govscite.ai For instance, research has shown that in some o/w emulsions stabilized by a polyglyceryl ester, the oil droplets are surrounded by multiple, irregularly spaced bilayer structures and vesicles in the aqueous phase. mdpi.com This detailed microstructural information is crucial for understanding the mechanisms of emulsification and stabilization by hexaglyceryl distearate and for designing formulations with specific sensory and performance characteristics.

| Analytical Technique | Observation | Implication for Emulsion Structure | Reference |

| Polarizing Light Microscopy | Formation of anisotropic liquid crystalline structures (lamellar and hexagonal phases) | Indicates the presence of ordered surfactant structures that contribute to emulsion stability and viscosity. | nih.govresearchgate.net |

| Cryo-Transmission Electron Microscopy | Oil droplets surrounded by multiple, irregularly spaced bilayer structures and vesicles. | Reveals the complex interfacial architecture and the presence of self-assembled surfactant structures in the continuous phase. | mdpi.com |

| Freeze-Fracture Electron Microscopy (related to Cryo-TEM) | Lamellar morphology in the form of a continuous or dispersed phase (multilamellar vesicles). | Confirms the lamellar nature of the self-assembled aggregates of polyglyceryl esters in aqueous systems. | nih.govscite.ai |

Fundamental Interfacial Science and Emulsion/dispersion Technology

Mechanisms of Emulsification and Emulsion Stabilization

The primary function of Hexaglyceryl distearate is to enable the creation of stable, homogenous mixtures of oil and water. atamanchemicals.comcosmileeurope.eu This is achieved through a combination of mechanisms that reduce the thermodynamic instability inherent in such systems. Emulsifiers like Hexaglyceryl distearate are composed of molecules with both a water-loving (hydrophilic) part and an oil-loving (lipophilic) part. cosmileeurope.eu This dual nature, known as amphiphilicity, dictates its behavior at the oil-water interface, leading to both the formation and long-term stabilization of emulsion droplets.

The amphiphilic structure of Hexaglyceryl distearate, consisting of a polar polyglyceryl head and nonpolar stearic acid tails, drives its migration and adsorption at the oil-water interface. researchgate.net When introduced into an oil and water system, the molecules orient themselves to minimize unfavorable contact between the opposing phases; the lipophilic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase. nih.gov This spontaneous arrangement results in the formation of a distinct interfacial film. mdpi.comresearchgate.net This film acts as a physical barrier, surrounding the dispersed droplets and preventing them from coming into direct contact and coalescing, which is a primary cause of emulsion breakdown. researchgate.net The process of adsorption is crucial for the initial step of emulsification and for providing kinetic stability to the resulting dispersion. researchgate.netnih.gov

At sufficient concentrations, typically above the critical micelle concentration (CMC), Hexaglyceryl distearate molecules self-assemble into more complex, ordered structures known as liquid crystalline phases. cosmeticsandtoiletries.commdpi.com Of particular importance for emulsion stability is the formation of lamellar phases. mdpi.comwikipedia.org These structures consist of multiple bilayers of the surfactant molecules separated by layers of water. wikipedia.org This highly organized, gel-like network forms within the continuous phase of the emulsion (e.g., the water phase in an oil-in-water emulsion). cosmeticsandtoiletries.commdpi.com The presence of this lamellar network significantly increases the viscosity of the continuous phase and imparts rigidity to the interfacial region. This creates a robust mechanical barrier against droplet coalescence, providing exceptional long-term stability to the emulsion, a principle widely used in the formulation of creams and lotions. mdpi.com

The interface between two immiscible liquids, such as oil and water, is associated with a positive free energy known as interfacial tension (IFT). rsc.org This tension is a result of the cohesive forces between molecules of the same liquid being stronger than the adhesive forces between the two different liquids. Surfactants work to lower this energy barrier. cosmileeurope.eu By adsorbing at the interface, Hexaglyceryl distearate molecules disrupt the strong cohesive forces, particularly within the water phase, effectively reducing the IFT. cosmileeurope.eursc.org A lower IFT makes it easier to break down large droplets of the dispersed phase into smaller ones during the emulsification process, requiring less mechanical energy to form a fine, stable emulsion. mdpi.comnih.gov The reduction in IFT is a direct consequence of the surfactant's presence at the interface and is a key factor in both the formation and thermodynamic stabilization of the emulsion. nih.gov

| Concentration of Hexaglyceryl Distearate | Effect on Interfacial Tension (IFT) | Rationale |

| Low | Moderate Reduction | Initial adsorption of molecules at the oil-water interface begins to disrupt cohesive forces. |

| Medium | Significant Reduction | The interface becomes more populated with surfactant molecules, leading to a substantial decrease in IFT. |

| At or Above CMC | Maximum Reduction | The interface is saturated with surfactant; further addition leads to micelle formation in the bulk phase with minimal additional IFT reduction. nih.gov |

This table provides an illustrative overview of the general principle of how surfactant concentration affects interfacial tension.

Phase Behavior and Microstructure of Hexaglyceryl Distearate Systems

The functionality of Hexaglyceryl distearate is intrinsically linked to its ability to self-assemble into various microstructures. The specific structure that forms is not static but is highly dependent on factors such as the concentration of the surfactant, the temperature of the system, and the ratio of oil to water.

As an amphiphilic molecule, Hexaglyceryl distearate spontaneously forms aggregates in solution to minimize the exposure of its hydrophobic tails to water. arxiv.orgmdpi.com Depending on the conditions, several distinct structures can be formed:

Micelles: In aqueous environments (typical for oil-in-water emulsions), the molecules aggregate into spherical or cylindrical structures where the hydrophobic stearate (B1226849) tails form a core, shielded from the water, and the hydrophilic polyglyceryl heads form the outer shell. cosmeticsandtoiletries.comumd.edu

Reverse Micelles: In non-polar environments (typical for water-in-oil emulsions), the orientation is inverted. The hydrophilic heads form the core, often encapsulating a small amount of water, while the hydrophobic tails extend outwards into the continuous oil phase. nih.govarxiv.org

Lamellar Phases: As previously discussed, these are liquid crystalline structures composed of stacked bilayers of surfactant molecules separated by solvent. wikipedia.org They are crucial for creating stable, viscous emulsions. mdpi.com

Bicontinuous Systems: Under specific concentration and temperature conditions, more complex liquid crystalline structures can form where both the oil and water phases exist as continuous, interpenetrating channels separated by a surfactant monolayer. nih.gov

The equilibrium between these self-assembled structures is dynamic and can be shifted by changing environmental conditions.

Influence of Concentration: At very low concentrations, Hexaglyceryl distearate exists as individual molecules (monomers). As the concentration increases to the CMC, micelles begin to form. cosmeticsandtoiletries.com Further increases in concentration can promote the transition from spherical to larger, cylindrical micelles, and ultimately to the formation of ordered liquid crystalline structures like the lamellar phase. cosmeticsandtoiletries.com

Influence of Temperature: Temperature affects the kinetic energy and solubility of the surfactant molecules. An increase in temperature can alter the preferred curvature of the interfacial film, potentially causing a transition from one phase to another. For instance, it can lead to the shrinkage of micelles or a transition from a lamellar phase to a different structure. nih.gov Conversely, cooling a system during manufacturing is often a critical step to lock in the desired lamellar crystalline network for long-term stability. mdpi.com

| Parameter | Low Value | Medium Value | High Value |

| Concentration | Monomers in solution | Spherical/Cylindrical Micelles | Lamellar Liquid Crystals |

| Temperature | Potentially stable lamellar phase | Phase transition region | Disordered micelles or phase separation |

This table illustrates the conceptual influence of concentration and temperature on the phase behavior of a surfactant system like Hexaglyceryl distearate. Actual transition points are specific to the formulation.

Modulation of Emulsion Characteristics

Effect on Emulsion Viscosity and Flow Properties

The rheological profile of an emulsion is a critical factor for its stability and sensory characteristics. Hexaglyceryl distearate, often in conjunction with other formulation components, contributes to the viscosity and texture of emulsions. ci.guide While polymeric emulsifiers are known to directly influence the viscosity of a system, the thickening effect of Hexaglyceryl distearate is most pronounced when used synergistically with co-emulsifiers such as fatty alcohols. ci.guidenih.gov These co-emulsifiers, like Cetyl Alcohol or Glyceryl Stearate, can pack into the interfacial film created by Hexaglyceryl distearate, leading to a more structured and viscous continuous phase. ci.guidespecialchem.com This increase in viscosity enhances emulsion stability by impeding the movement of dispersed droplets, thereby reducing the likelihood of collision and coalescence. researchgate.net

The table below illustrates how the viscosity of an emulsion can be modulated by the inclusion of co-emulsifiers in a formulation containing Hexaglyceryl distearate.

| Component | Formulation A (Low Viscosity) | Formulation B (High Viscosity) | Function |

| Hexaglyceryl distearate | 5% | 5% | Primary Emulsifier |

| Oil Phase | 20% | 20% | Dispersed Phase |

| Water Phase | 75% | 72.5% | Continuous Phase |

| Cetyl Alcohol | 0% | 2% | Co-emulsifier / Thickener |

| Glyceryl Stearate | 0% | 0.5% | Co-emulsifier / Thickener |

| Resulting Viscosity | Low (Lotion-like) | High (Cream-like) | - |

This table is illustrative, based on principles of emulsion formulation. ci.guide

Preparation and Stability of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

The amphiphilic nature of Hexaglyceryl distearate makes it a versatile emulsifier capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. atamanchemicals.com

Oil-in-Water (O/W) Emulsions: In O/W emulsions, oil droplets are dispersed in a continuous water phase. Hexaglyceryl distearate is particularly effective as an O/W emulsifier. atamanchemicals.comci.guide With a Hydrophile-Lipophile Balance (HLB) value of approximately 9, it is well-suited for this purpose. ci.guide The hydrophilic polyglyceryl portion of the molecule orients towards the water phase, while the lipophilic stearic acid tails anchor in the oil droplet, creating a stable interface. cosmileeurope.eu

Water-in-Oil (W/O) Emulsions: In W/O emulsions, water droplets are dispersed in a continuous oil phase. While more commonly used for O/W systems, Hexaglyceryl distearate's balanced structure allows it to also function in W/O emulsions, often as part of a blend of emulsifiers. atamanchemicals.com For W/O systems, it is typically combined with other lower-HLB emulsifiers to achieve the desired stability. The viscosity of W/O emulsions is dependent on the chemical affinity between the emulsifier's hydrophobic parts and the oil. mdpi.com

Stabilization of Complex Emulsion Architectures (e.g., Multiple Emulsions like O/W/O)

Multiple emulsions, such as water-in-oil-in-water (W/O/W) or oil-in-water-in-oil (O/W/O), are complex, compartmentalized systems. chemistryjournal.in For instance, a W/O/W emulsion consists of small water droplets dispersed within larger oil droplets, which are then dispersed in a continuous water phase. chemistryjournal.in

The stabilization of these intricate structures requires a sophisticated approach, typically involving a combination of a low-HLB, lipophilic surfactant to stabilize the inner W/O interface and a high-HLB, hydrophilic surfactant for the outer O/W interface. chemistryjournal.in The ratio of these surfactants is critical for achieving a stable multiple emulsion. chemistryjournal.in While specific research focusing on Hexaglyceryl distearate in multiple emulsions is limited, its versatile emulsifying properties and non-ionic character suggest it could potentially be incorporated into such systems. Its role would likely be as a component of the hydrophilic emulsifier system stabilizing the external oil-water interface, working in tandem with a lipophilic emulsifier. The stability of such systems depends on a delicate balance of osmotic and Laplace pressures, as well as the strength of the interfacial films. nih.govresearchgate.net

Interactions with Co-Formulants and Material Components

Synergistic Effects with Co-Emulsifiers and Surfactant Mixtures

Hexaglyceryl distearate is frequently used in combination with co-emulsifiers and other surfactants to optimize emulsion properties. ci.guide Co-emulsifiers are typically amphiphilic molecules, such as fatty alcohols or glyceryl esters, that on their own are not effective emulsifiers but can significantly improve the stability and texture of an emulsion when used with a primary emulsifier. specialchem.com

A notable example involves using Hexaglyceryl distearate with Cetyl Alcohol and Glyceryl Stearate. ci.guide In such a system, the co-emulsifiers integrate into the interfacial film alongside Hexaglyceryl distearate. This mixed film is more condensed and rigid than a film composed of the primary emulsifier alone. This leads to a stronger barrier against droplet coalescence and a significant increase in the viscosity of the continuous phase, transforming a fluid lotion into a thick cream. ci.guidemdpi.com This synergy not only improves stability but also allows for the fine-tuning of the product's final texture and skin feel. ci.guide

The following table details a sample formulation that demonstrates the synergistic effect between Hexaglyceryl distearate and common co-emulsifiers.

| Ingredient | Concentration | Role in Synergy |

| Hexaglyceryl distearate | 5.0% | Primary O/W Emulsifier; forms the base interfacial film. |

| Cetyl Alcohol | 2.0% | Co-emulsifier; increases viscosity and enhances the stability of the liquid crystalline structure. |

| Glyceryl Stearate | 0.5% | Co-emulsifier; acts as a texture agent and contributes to the stability of the emulsion. |

Data sourced from a formulation study. ci.guide

Interactions with Polymers and Biopolymers (e.g., Sodium Caseinate, Zein)

The stability and properties of emulsions stabilized by hexaglyceryl distearate can be significantly modified through interactions with polymers and biopolymers. These interactions, occurring at the oil-water interface and in the continuous phase, can enhance the mechanical strength of the interfacial film and introduce steric or electrostatic stabilization mechanisms.

Sodium Caseinate: Research into the interaction between proteins and polyglycerol esters has shown the potential for creating highly stable emulsion systems. Studies on complexes formed between sodium caseinate (NaCas) and hexaglycerol (B12301427) monooleate (a compound structurally related to hexaglyceryl distearate) demonstrate that these molecules can form stable complexes. consensus.appresearchgate.net The primary driving forces for the formation of these complexes are hydrophobic interactions and hydrogen bonds. researchgate.net

The complexation of sodium caseinate with a hexaglycerol fatty acid ester leads to several changes in the physicochemical properties that enhance emulsion stability. researchgate.net For instance, the complex exhibits increased surface hydrophobicity and a greater ability to reduce surface tension compared to sodium caseinate alone. researchgate.net This results in a stronger emulsion stability index (ESI) and emulsifying activity index (EAI). researchgate.net Emulsions stabilized by these complexes show improved stability across a wide range of pH and ionic strengths. consensus.app While this research was conducted on a monoester, the principles of hydrophobic and hydrogen bond interactions are applicable to the behavior of distearate variants at the interface.

Table 1: Effects of Sodium Caseinate-Hexaglycerol Monooleate Complexation on Emulsifying Properties

| Property | Observation | Reference |

| Driving Forces | Hydrophobic interactions and hydrogen bonds | researchgate.net |

| Surface Properties | Increased surface hydrophobicity, decreased surface tension | researchgate.net |

| Emulsifying Capacity | Strengthened Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI) | researchgate.net |

| Resulting Emulsion | Good stabilization of oil-in-water emulsions over a wide pH and ionic strength range | consensus.app |

Zein (B1164903): Zein, a water-insoluble protein from corn, is widely used as a stabilizer in Pickering emulsions, where solid particles adsorb to the oil-water interface. nih.govmdpi.com While direct studies detailing the interaction between hexaglyceryl distearate and zein are not prevalent, the principles of co-stabilization are relevant. Zein's ability to form colloidal particles allows it to create a robust physical barrier around oil droplets. mdpi.com

Influence of Electrolytes (e.g., NaCl) on Emulsion Stability and Interfacial Layer Properties

Electrolytes, such as sodium chloride (NaCl), can exert a significant influence on the stability and interfacial characteristics of emulsions stabilized by non-ionic surfactants like hexaglyceryl distearate. Their presence affects electrostatic interactions, interfacial tension, and the hydration of emulsifier headgroups.

The addition of an electrolyte to the aqueous phase of an emulsion can lead to a reduction in interfacial tension. nih.gov This phenomenon is attributed to the enhanced adsorption of the emulsifier at the oil-water interface. nih.gov In the context of double emulsions (W/O/W) stabilized by polyglycerol esters, emulsions containing NaCl have demonstrated high encapsulation efficiency and the ability to maintain a stable particle size. nih.govresearchgate.net

Furthermore, electrolytes impact the physical properties of the emulsion. The presence of electrolytes generally results in smaller droplet sizes compared to emulsions formulated without them. nih.gov This is because the presence of charge can improve the dispersity of the water droplets. nih.gov However, the effect of electrolyte concentration on stability can be complex; increasing the concentration of an electrolyte can sometimes neutralize the properties of a surfactant, thereby negatively affecting stability. microtrac.com In some systems, an optimal salt concentration is necessary to achieve the desired properties. researchgate.net The stability of emulsions containing NaCl has been shown to be maintained during in vitro digestion experiments. nih.govresearchgate.net

Table 2: General Influence of Electrolytes (e.g., NaCl) on Emulsion Properties

| Parameter | Effect of Electrolyte Addition | Rationale | Reference |

| Interfacial Tension | Decreased | Enhances adsorption of emulsifier at the oil-water interface | nih.gov |

| Droplet Size | Significantly smaller droplet sizes compared to emulsions without electrolytes | Higher dispersity of water droplets due to the presence of charge | nih.gov |

| Viscosity | Can cause slight increases in viscosity | Cations can induce viscosity increases in solutions with polymers | nih.gov |

| Overall Stability | Can be significantly more stable than emulsions without electrolytes | Improved encapsulation efficiency and particle size maintenance | nih.govnih.gov |